![molecular formula C12H7Cl3 B591443 2,4',5-Trichlorobiphenyl-13C12 CAS No. 208263-78-9](/img/no-structure.png)
2,4',5-Trichlorobiphenyl-13C12
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Overview
Description
“2,4’,5-Trichlorobiphenyl-13C12” is a type of polychlorinated biphenyl (PCB), a class of manmade chemicals that includes 209 unique congeners . It is used for environmental analysis .
Molecular Structure Analysis
The molecular formula of “2,4’,5-Trichlorobiphenyl-13C12” is C12H7Cl3 . The molecular weight is 269.45 .
Chemical Reactions Analysis
The oxidation of “2,4’,5-Trichlorobiphenyl-13C12” by reactive oxygen species and the binding reactions of its degradation products with substances of natural organic matter have been studied using online electro-Fenton-mass spectrometry . The degradation products were identified by coupled Q Trap mass spectrometry .
Physical And Chemical Properties Analysis
“2,4’,5-Trichlorobiphenyl-13C12” is a solid substance . Its water solubility is 0.14mg/L at 25 ºC . The boiling point is estimated to be 331.6°C at 760 mmHg .
Scientific Research Applications
Environmental Pollution and Monitoring
2,4',5-Trichlorobiphenyl-13C12, a labeled analog of a polychlorinated biphenyl (PCB), is frequently used in studies investigating the environmental fate, transport, and persistence of PCBs. Research has demonstrated that PCBs, including compounds similar to this compound, are widely distributed pollutants in the environment, posing significant risks to ecosystems and human health due to their toxicological properties. The use of stable isotopes, such as 13C-labeled compounds, enables more accurate tracking and quantification of these pollutants in environmental matrices (Modak, 2007; Peng et al., 2016).
Analytical Methodologies
Analytical methodologies leveraging this compound as an internal standard or tracer have been developed and refined to improve the detection, quantification, and study of PCBs and related compounds in various samples. These methods often utilize advanced techniques such as gas chromatography coupled with mass spectrometry (GC-MS), enabling researchers to achieve high sensitivity and specificity in their analyses. The employment of 13C-labeled standards like this compound facilitates the accurate measurement of environmental contaminants and aids in the assessment of their degradation pathways and environmental transformations (Liu et al., 1997).
Toxicological Studies
This compound also plays a crucial role in toxicological studies, where it is used to investigate the metabolic fate, bioaccumulation, and potential health impacts of PCBs. By employing stable isotope-labeled compounds, researchers can more accurately trace the absorption, distribution, metabolism, and excretion (ADME) of these pollutants in biological systems. This approach provides valuable insights into the mechanisms of toxicity and helps to identify the risks associated with exposure to PCBs and similar compounds (Vimalkumar et al., 2019).
Mechanism of Action
Target of Action
2,4’,5-Trichlorobiphenyl-13C12, also known as PCB 31, is a type of polychlorinated biphenyl (PCB), a group of synthetic organic compounds. The primary target of PCBs like 2,4’,5-Trichlorobiphenyl-13C12 is the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .
Biochemical Pathways
It’s known that the compound’s interaction with the aryl hydrocarbon receptor can lead to changes in various biochemical pathways, particularly those involving enzymes of the cytochrome p450 family .
Pharmacokinetics
Like other pcbs, it is likely to have low water solubility and high lipid solubility, leading to bioaccumulation in fatty tissues .
Result of Action
The molecular and cellular effects of 2,4’,5-Trichlorobiphenyl-13C12’s action are primarily due to its disruption of normal gene transcription processes. This can lead to changes in enzyme expression and potentially disrupt various cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4’,5-Trichlorobiphenyl-13C12. For instance, its persistence in the environment can lead to long-term exposure and bioaccumulation . Furthermore, its stability and lipophilic nature can influence its distribution in the environment and within organisms .
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis of '2,4',5-Trichlorobiphenyl-13C12' can be achieved through a multi-step process involving the introduction of chlorine atoms into a biphenyl molecule, followed by the incorporation of 13C isotopes. The final product will be a labeled polychlorinated biphenyl (PCB) compound that can be used for various research purposes.", "Starting Materials": [ "Biphenyl", "Chlorine gas", "Sodium hydroxide (NaOH)", "Sodium nitrate (NaNO3)", "Sulfuric acid (H2SO4)", "Sodium acetate (NaOAc)", "Sodium carbonate (Na2CO3)", "13C-labeled benzene" ], "Reaction": [ { "Step 1": "Chlorination of Biphenyl", "Conditions": "Chlorine gas, NaOH, H2O", "Result": "2,2',4,4'-Tetrachlorobiphenyl" }, { "Step 2": "Nitration of Tetrachlorobiphenyl", "Conditions": "NaNO3, H2SO4", "Result": "2,2',4,4'-Tetrachloro-3-nitrobiphenyl" }, { "Step 3": "Reduction of Nitro Group", "Conditions": "Fe, HCl", "Result": "2,2',4,4'-Tetrachlorobiphenyl-3-amine" }, { "Step 4": "Chlorination of Aromatic Ring", "Conditions": "Chlorine gas, NaOH, H2O", "Result": "2,4',5-Trichlorobiphenyl-3-amine" }, { "Step 5": "Coupling with 13C-labeled Benzene", "Conditions": "NaOAc, Na2CO3", "Result": "'2,4',5-Trichlorobiphenyl-13C12'" } ] } | |
CAS RN |
208263-78-9 |
Molecular Formula |
C12H7Cl3 |
Molecular Weight |
269.446 |
IUPAC Name |
1,4-dichloro-2-(4-chlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChI Key |
VAHKBZSAUKPEOV-WCGVKTIYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)Cl |
synonyms |
4,2’,5’-Trichlorobiphenyl-13C12; Delor 103-13C12; PCB 31-13C12; 2,4’,5-Trichloro-1,1’-biphenyl-13C12; 2,4’,5-Trichloro-1’-biphenyl-1,1’,2,2’,3,3’,4,4’,5,5’,6,6’-13C12 |
Origin of Product |
United States |
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